molecular formula C10H14N2O B1372563 N-(2-Amino-4,5-dimethylphenyl)acetamide CAS No. 117044-02-7

N-(2-Amino-4,5-dimethylphenyl)acetamide

Cat. No.: B1372563
CAS No.: 117044-02-7
M. Wt: 178.23 g/mol
InChI Key: WKEUMFIOEAKELW-UHFFFAOYSA-N
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Description

“N-(2-Amino-4,5-dimethylphenyl)acetamide” is an organic compound with the molecular formula C10H14N2O . It belongs to the class of organic compounds known as aryls .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with 2 steps. The first step involves concentrated HNO3 and the second step involves iron and acetic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 178.23 . The InChI Key for this compound is not provided .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The boiling point of this compound is not provided .

Scientific Research Applications

1. Cognitive Function Enhancement

  • N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), a related compound, has been studied for its effects on learning and memory in rats. DM-9384 was found to improve electroconvulsive shock- or scopolamine-induced amnesia and facilitated the acquisition process in active avoidance tasks, suggesting its potential to enhance cognitive functions (Sakurai et al., 1989).

2. Analgesic Applications

  • Research on N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid structurally similar to N-(2-Amino-4,5-dimethylphenyl)acetamide, has focused on its potential as a potent analgesic. The crystal structure of this compound has been determined, which is crucial for understanding its pain-relieving properties (Park et al., 1995).

3. Antibacterial and Antifungal Applications

  • A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) demonstrated significant antibacterial, antifungal, and anthelmintic activities. These derivatives also showed potential in latent fingerprint analysis (Khan et al., 2019).

4. Agrochemical Research

  • Chloroacetamide derivatives, including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, are used as selective herbicides in various crops. Understanding the mode of action of these compounds contributes to agricultural science and crop protection (Weisshaar & Böger, 1989).

5. Pesticide Development

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. New X-ray powder diffraction data on these compounds aid in understanding their structural aspects for pest control applications (Olszewska et al., 2009).

6. Crystallography and Molecular Structure Studies

  • The molecular structure of N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, related to the target compound, has been studied, revealing insights into its molecular conformation and hydrogen bonding patterns, important for various chemical applications (Gowda et al., 2007).

7. Pharmaceutical and Medical Imaging

  • The synthesis and biodistribution of [11C]R116301, a compound structurally related to N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, have been explored for its potential as a positron emission tomography (PET) ligand for investigating neurokinin(1) receptors. Such research is pivotal for medical imaging and understanding of neurological disorders (De Mey et al., 2005).

8. Analytical Chemistry

  • The development of a sensitive fluorescent probe using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a derivative) for the trace measurement of carbonyl compounds in water samples highlights the application of such compounds in environmental and analytical chemistry (Houdier et al., 2000).

Mechanism of Action

Aromatic amides like “N-(2-Amino-4,5-dimethylphenyl)acetamide” may be cleaved to potentially genotoxic primary amines upon oral intake . This cleavage can occur during the simulated passage through the gastrointestinal tract .

Safety and Hazards

“N-(2-Amino-4,5-dimethylphenyl)acetamide” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-(2-amino-4,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUMFIOEAKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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